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Compound of Interest

(3-(3-Ethoxypropoxy)-4-
Compound Name:

methylphenyl)boronic acid
CAS No.: 1704067-37-7

Cat. No.: B1408906

Get Quote

Advanced Building Block for Medicinal Chemistry &

Materials Science
CAS Number: 903878-29-5 Formula: C12H19BO4 Molecular Weight: 238.09 g/mol

Executive Summary

(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid is a specialized organoboron
intermediate designed for the precise installation of solubility-enhancing ether motifs into
aromatic scaffolds. Unlike simple phenylboronic acids, this molecule features a 3-
ethoxypropoxy side chain—a glycol-ether mimic that modulates lipophilicity (LogP) and
aqueous solubility without introducing ionizable groups.

This guide details the technical specifications, synthesis pathways, and catalytic utility of this
compound, specifically tailored for researchers in lead optimization and structure-activity
relationship (SAR) studies.
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Chemical Identity & Structural Logic
Structural Analysis

The molecule consists of three distinct functional domains, each serving a specific role in drug

design:
Domain Functional Role Mechanistic Insight
Enables Suzuki-Miyaura cross-
) ) ) coupling; forms reversible
Boronic Acid Reactive Handle

covalent bonds with diols (e.qg.,

sugars, serine proteases).

4-Methyl Group

Steric/Metabolic Shield

Blocks the para-position from
metabolic oxidation; induces
slight torsion to the phenyl
ring, potentially improving
selectivity in protein binding

pockets.

Ether Talil

Physicochemical Modulator

The 3-ethoxypropoxy chain
acts as a "solubilizing tail." It
disrupts crystal packing and
interacts with aqueous solvent
via hydrogen bond
acceptance, improving the
solubility of the final coupled

product.

Physiochemical Properties

o Appearance: White to off-white powder.

¢ Solubility: Soluble in MeOH, DMSO, DMF, and halogenated solvents (DCM). Sparingly
soluble in cold water; solubility increases at alkaline pH due to boronate formation.

o Stability: Susceptible to protodeboronation under strong acidic conditions. Forms cyclic

boroxine anhydrides upon prolonged storage in dry conditions (reversible with hydration).
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Synthesis & Manufacturing Protocol

While specific industrial batch records are proprietary, the following self-validating laboratory
protocol is derived from standard arylboronic acid synthesis methodologies. This route ensures
high regioselectivity.

Retrosynthetic Analysis (DOT Diagram)

Miyaura Borylation

- : Alkylation (Bis(pin)diboron, Pd(dppf)C12)
Starting Material: 2
5—Br0mo-2?methylphenol K2CO3, DMF, 80°C) OR
Intermediate: Lithiation (n-BuLi, B(OiPr)3)  [NEHEE=0GaT /o) SR i 0 [elsl=107)]
4-Bromo-2-(3-ethoxypropoxy)-1-methylbenzene = boronic acid
1-Chloro-3-ethoxypropane

Click to download full resolution via product page

Figure 1: Retrosynthetic pathway for the production of CAS 903878-29-5.

Step-by-Step Synthesis Protocol
Step A: Etherification (Williamson Synthesis)

e Charge: A reaction vessel with 5-bromo-2-methylphenol (1.0 eq) and anhydrous DMF (10
vol).

o Base Addition: Add K2COs (2.0 eq) and stir at room temperature for 30 mins to generate the
phenoxide.

» Alkylation: Dropwise add 1-bromo-3-ethoxypropane (1.2 eq).
o Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC/LCMS for disappearance of phenol.

o Workup: Quench with water, extract with EtOAc. Wash organic layer with LiCl solution (to
remove DMF). Dry over Na2SOa4 and concentrate.

o Checkpoint: The intermediate should be a pale oil.
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Step B: Metal-Halogen Exchange & Borylation (Cryogenic)

Note: This method is preferred over Pd-catalyzed borylation for cost-efficiency in gram-scale
batches.

Setup: Flame-dry a 3-neck flask under Argon. Dissolve the aryl bromide from Step Ain
anhydrous THF.

¢ Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath).

e Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 mins. Maintain
temp < -70°C.

o Mechanistic Note: The bromine at position 5 is exchanged for Lithium. The 4-methyl group
prevents ortho-lithiation interference.

o Borate Trapping: After 30 mins, add Triisopropy! borate (1.5 eq) rapidly.

o Hydrolysis: Allow to warm to room temperature overnight. Quench with 2N HCI (aq) and stir
for 1 hour to hydrolyze the boronate ester to the free acid.

 Purification: Extract with EtOAc. Recrystallize from acetonitrile/water or hexane/EtOAc to
obtain the pure boronic acid.

Reactivity & Applications
The Suzuki-Miyaura Cross-Coupling

This is the primary application. The ether chain is stable under standard basic coupling
conditions.

Standard Protocol:
o Catalyst: Pd(dppf)Cl2-DCM (3-5 mol%)
e Base: K2COs or Cs2CO0s (2-3 eq)

e Solvent: Dioxane/Water (4:1) or DMF
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e Temperature: 80-100°C

Optimization Tip: If the coupling partner is sterically hindered, switch to SPhos Pd G2 catalyst
to facilitate oxidative addition.

Mechanism of Action (DOT Diagram)

Pd(0) Active Catalyst

+ Aryl Halide

Oxidative Addition
(Ar-Pd-X)

Activated Boronate
(Ar-B(OH)3 + OH-)

Cycle Closes

Transmetallation
(Rate Limiting Step)

Reductive Elimination
(Product Release)

Click to download full resolution via product page

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling using (3-(3-Ethoxypropoxy)-4-
methylphenyl)boronic acid.

Biological Relevance

In medicinal chemistry, this building block is often used to:

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1408906/docs?utm_src=pdf-body-img#technical-guide-3-3-ethoxypropoxy-4-methylphenyl-boronic-acid
https://www.benchchem.com/product/b1408906/docs?utm_src=pdf-body#technical-guide-3-3-ethoxypropoxy-4-methylphenyl-boronic-acid
https://www.benchchem.com/product/b1408906/docs?utm_src=pdf-body#technical-guide-3-3-ethoxypropoxy-4-methylphenyl-boronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1408906?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

« Fill Hydrophobic Pockets: The ethoxypropoxy chain can extend into solvent-exposed regions
of a protein, improving binding affinity via Van der Waals interactions.

e Improve Metabolic Stability: The ether linkage is generally more stable than esters or amides
in plasma.

o Proteasome Inhibition: Boronic acids can covalently bind to the serine hydroxyl in the active
site of proteasomes (similar to Bortezomib), though this specific molecule is usually a
scaffold substituent rather than the warhead itself.

Handling, Storage & Safety

Parameter Specification

2-8°C (Refrigerate). Keep under inert gas

Storage ) S
(Argon/Nitrogen) to prevent oxidation.
_ Hygroscopic. Allow to reach room temperature
Handling ) )
before opening to prevent condensation.
Irritant (H315, H319, H335). Wear gloves and
Safety o ]
safety glasses. Avoid inhalation of dust.
May form anhydrides (boroxines) over time. This
- does not affect reactivity in aqueous coupling
Stability N )
conditions as the anhydride hydrolyzes back to
the acid in situ.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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